![molecular formula C7H6BrN3 B1288553 6-Bromo-8-methylimidazo[1,2-a]pyrazine CAS No. 1159815-50-5](/img/structure/B1288553.png)
6-Bromo-8-methylimidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-8-methylimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1159815-50-5 . It has a molecular weight of 212.05 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a class of compounds that includes 6-Bromo-8-methylimidazo[1,2-a]pyrazine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for a similar compound, 6-Bromo-2-methylimidazo[1,2-a]pyrazine, involves the condensation of 2-aminopyridines with α-bromoketones .Molecular Structure Analysis
The InChI code for 6-Bromo-8-methylimidazo[1,2-a]pyrazine is 1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4,10H,1H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-8-methylimidazo[1,2-a]pyrazine is a solid or liquid at room temperature . It has a molecular weight of 212.05 and is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . Some examples of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Light-Sensitive Dyes
Compounds containing the imidazo[1,2-a]pyridine moiety are used as light-sensitive dyes . They have applications in optical media for data storage .
Pesticides and Fungicides
Imidazo[1,2-a]pyridine derivatives are also used as pesticides and fungicides . They help in controlling pests and fungal diseases in various crops .
Active Pharmaceutical Ingredients
The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients . For example, it is present in zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . They help in the detection and quantification of these ions in various biological and environmental samples .
Material Science
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Safety and Hazards
The safety information for 6-Bromo-8-methylimidazo[1,2-a]pyrazine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Future Directions
Imidazo[1,2-a]pyridines, a class of compounds to which 6-Bromo-8-methylimidazo[1,2-a]pyrazine belongs, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring the potential of these compounds in the treatment of various diseases, including tuberculosis .
properties
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWNSJYVSIJRLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN2C1=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284358 |
Source
|
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159815-50-5 |
Source
|
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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